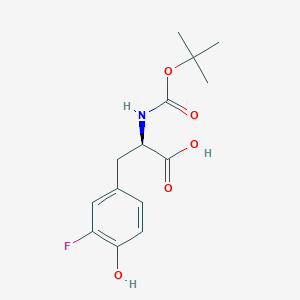
N-Boc-3-fluoro-D-tyrosine
Vue d'ensemble
Description
N-Boc-3-fluoro-D-tyrosine is a useful research compound. Its molecular formula is C14H18FNO5 and its molecular weight is 299.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Imagerie Moléculaire
N-Boc-3-fluoro-D-tyrosine: joue un rôle important dans l'imagerie moléculaire, en particulier dans la tomographie par émission de positrons (TEP). L'introduction d'atomes de fluor dans les molécules organiques peut améliorer les propriétés des agents d'imagerie, offrant une meilleure stabilité, une activité et une biodisponibilité accrues . Ce composé peut être utilisé pour développer de nouveaux traceurs TEP pour le diagnostic du cancer et les troubles neurologiques.
Développement Pharmaceutique
En pharmacologie, la fluoration de composés comme le This compound peut conduire à des médicaments avec des profils thérapeutiques améliorés. Les atomes de fluor peuvent modifier la pharmacocinétique et la pharmacodynamique, conduisant à une efficacité accrue et à une toxicité réduite . Ce composé pourrait être crucial dans la création de nouvelles classes de médicaments, en particulier pour le traitement des maladies chroniques.
Science des Matériaux
Les propriétés uniques des composés fluorés s'étendent à la science des matériaux, où le This compound pourrait être utilisé dans la synthèse de matériaux avancés. Son incorporation dans les polymères et les revêtements peut améliorer la durabilité, la résistance aux solvants et les propriétés électriques .
Catalyse Enzymatiques
This compound: est un substrat potentiel pour les réactions catalysées par des enzymes. Des enzymes comme les tyrosine phénol-lyases et les fluorinases peuvent utiliser ce composé pour synthétiser divers produits fluorés, qui sont précieux à la fois dans la recherche et les applications industrielles .
Traitement du Cancer
La capacité de l'atome de fluor à conférer une plus grande stabilité et une activité accrue aux composés fait du This compound un candidat pour le développement d'agents anticancéreux. Il peut être utilisé pour concevoir des médicaments qui ciblent des voies spécifiques impliquées dans la croissance tumorale et les métastases .
Agents Antiviraux
Les composés fluorés ont montré un potentiel prometteur dans le développement d'agents antiviraux, le This compound pourrait être utilisé pour créer des inhibiteurs qui ciblent les mécanismes de réplication virale, offrant une nouvelle voie pour traiter les infections virales, y compris les maladies émergentes .
Produits Agrochimiques
Dans l'industrie agrochimique, l'introduction d'atomes de fluor peut conduire à des pesticides et des herbicides plus efficaces, le This compound pourrait contribuer au développement de nouveaux composés qui sont plus sûrs pour l'environnement et plus puissants contre les ravageurs .
Matériaux Bio-inspirés
Le domaine des matériaux bio-inspirés peut bénéficier de l'incorporation de composés fluorés comme le This compound. Ses propriétés peuvent être exploitées pour créer des matériaux qui imitent les systèmes biologiques, conduisant à des innovations en biotechnologie et en nanotechnologie .
Propriétés
IUPAC Name |
(2R)-3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDYYTCMUSVKTJ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654385 | |
| Record name | N-(tert-Butoxycarbonyl)-3-fluoro-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198186-15-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198186-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-3-fluoro-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




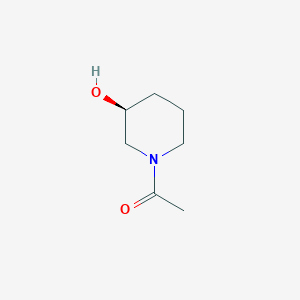
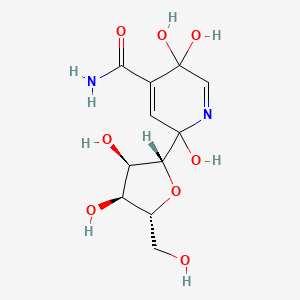
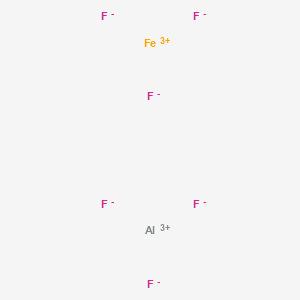
![Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1498659.png)



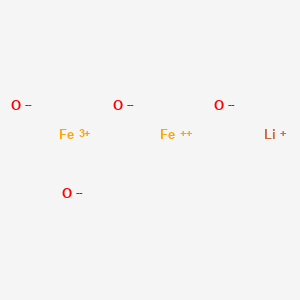
![3-[3-(3-Hydroxypropoxy)-2,2-dimethylpropoxy]propan-1-OL](/img/structure/B1498670.png)



